molecular formula C23H16N4O3 B2501318 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477493-50-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No. B2501318
CAS RN: 477493-50-8
M. Wt: 396.406
InChI Key: VXRFJHLESMKAMA-UHFFFAOYSA-N
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Description

The compound "N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide" is a derivative of acetamide with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, the papers discuss various acetamide derivatives with similar structural features, such as the presence of a dioxoisoindolinyl group and a substituted phenyl group. These structural similarities suggest that the compound may share some chemical and biological characteristics with the compounds described in the papers.

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted cyclocondensation and other methods to create derivatives with potential anticonvulsant and anti-inflammatory properties . For example, the synthesis of N-substituted benzylidene/methylene-2-(1,3-dioxo isoindolin-2-yl) acetohydrazide derivatives was achieved using dimethylformamide (DMF) as a solvent and anhydrous zinc chloride as a catalyst . These methods could potentially be adapted for the synthesis of "N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide".

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their interaction with biological targets. In silico studies, including molecular docking, have been used to establish the molecular interactions of potent compounds with biological receptors such as Na+ channels and GABAA receptors . The molecular structure of the compound would likely be analyzed similarly to predict its pharmacokinetic parameters and potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives is influenced by their functional groups. The papers describe the evaluation of these compounds for their anticonvulsant, anti-inflammatory, antioxidant, and antimicrobial activities . These activities are indicative of the compounds' ability to participate in chemical reactions within the body, which could be used to infer the reactivity of "N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, stability, and toxicity, are important for their development as drugs. The most active anticonvulsant compound from the papers had a median dose of 35.7 mg/kg and a toxic dose greater than 500 mg/kg, indicating a favorable therapeutic index . Similarly, anti-inflammatory compounds were evaluated for their ulcerogenic toxicity, which is a critical aspect of their safety profile . These properties would be relevant to the analysis of the compound to determine its suitability for further development.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Synthesized derivatives of this compound have demonstrated significant antibacterial activity. These compounds were prepared using a combination of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide and 1H-benzo[d]imidazole-2-thiols, and tested for their effectiveness against various bacteria (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
  • Another study synthesized similar compounds incorporating benzimidazole or benzothiazole and indole moieties. These also exhibited potent antimicrobial and antioxidant properties (Basavaraj S Naraboli & J. S. Biradar, 2017).

Antitumor Activity

  • Some derivatives of this compound have shown considerable anticancer activity against various cancer cell lines. These compounds were evaluated in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases (L. Yurttaş, Funda Tay, & Ş. Demirayak, 2015).

Anti-inflammatory Applications

  • Studies have demonstrated the anti-inflammatory potential of derivatives of this compound. They were synthesized and evaluated using both in vitro and in vivo models, showing promising results (A. P. Nikalje, N. Hirani, & R. Nawle, 2015).

Anticonvulsant Properties

Antioxidant Properties

Corrosion Inhibition

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-20(13-27-22(29)16-8-1-2-9-17(16)23(27)30)24-15-7-5-6-14(12-15)21-25-18-10-3-4-11-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRFJHLESMKAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

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